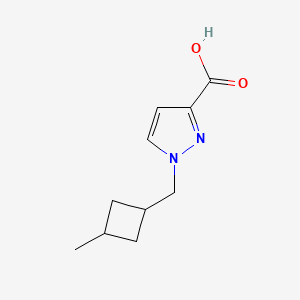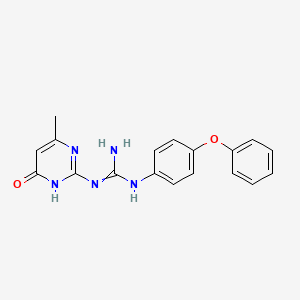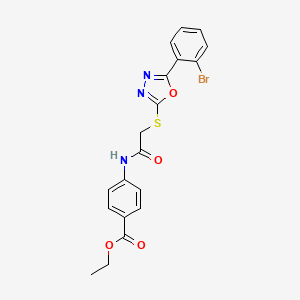![molecular formula C13H18ClN B11772949 1-(m-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11772949.png)
1-(m-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(m-Tolyl)-3-azabicyclo[311]heptane hydrochloride is a chemical compound that belongs to the class of bicyclic compounds It features a bicyclo[311]heptane structure with an azabicyclo moiety and a tolyl group
準備方法
The synthesis of 1-(m-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclo[3.1.1]heptane core can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of the azabicyclo moiety: This step involves the incorporation of the nitrogen atom into the bicyclic structure, often through a cyclization reaction.
Attachment of the tolyl group: The m-tolyl group is introduced via a substitution reaction, typically using a tolyl halide and a suitable nucleophile.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques.
化学反応の分析
1-(m-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tolyl group can be replaced by other functional groups using appropriate nucleophiles.
Addition: Addition reactions, such as hydrogenation, can be performed to saturate any unsaturated bonds present in the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and oxidizing or reducing agents like potassium permanganate or hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(m-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
作用機序
The mechanism of action of 1-(m-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclo moiety is believed to play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target, but generally, the compound exerts its effects by altering the function of key proteins or enzymes in biological systems.
類似化合物との比較
1-(m-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of the rings and the presence of the azabicyclo moiety.
Azabicyclo[2.2.1]heptane derivatives: These compounds contain an azabicyclo moiety but have a different ring structure compared to bicyclo[3.1.1]heptane.
Tolyl-substituted bicyclic compounds: These compounds feature a tolyl group attached to a bicyclic core but may differ in the specific arrangement of the rings and the presence of nitrogen atoms.
The uniqueness of this compound lies in its specific combination of the bicyclo[3.1.1]heptane structure, the azabicyclo moiety, and the tolyl group, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H18ClN |
|---|---|
分子量 |
223.74 g/mol |
IUPAC名 |
1-(3-methylphenyl)-3-azabicyclo[3.1.1]heptane;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-10-3-2-4-12(5-10)13-6-11(7-13)8-14-9-13;/h2-5,11,14H,6-9H2,1H3;1H |
InChIキー |
JLYAYYOPWLCNGB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C23CC(C2)CNC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


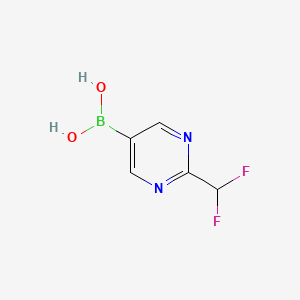
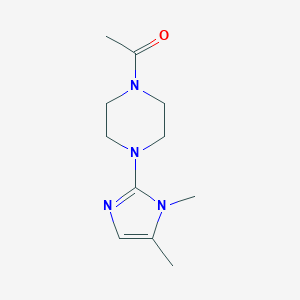
![2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole](/img/structure/B11772880.png)
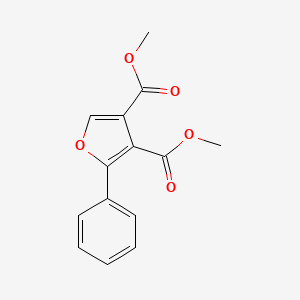
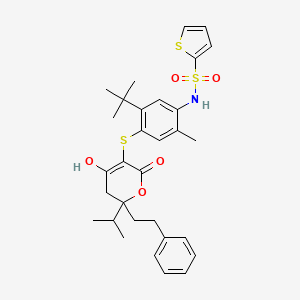


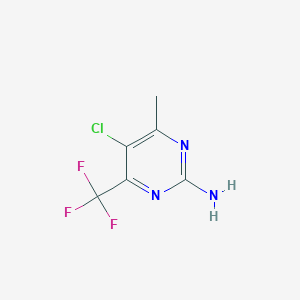
![Methyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B11772896.png)
